Fcla[chemiluminescence reagent]
Description
Overview of Chemiluminescence as a Research Tool
Chemiluminescence is the emission of light as a result of a chemical reaction. youtube.comyoutube.com This phenomenon occurs when a reaction produces an electronically excited intermediate, which then decays to a ground state, releasing energy in the form of photons (light). youtube.com Unlike fluorescence or phosphorescence, chemiluminescence does not require an external light source to initiate the light emission. youtube.com This inherent low background signal makes chemiluminescence an exceptionally sensitive detection method. nih.gov
In research, chemiluminescence has found widespread application, particularly in biological and medicinal studies. nih.govnih.gov It is a cornerstone of various analytical techniques, including Western blotting for protein detection, immunoassays, and nucleic acid hybridization assays. thermofisher.com The high sensitivity of chemiluminescent methods allows for the detection of minute quantities of target molecules, often in the picogram to femtogram range. thermofisher.com The versatility of chemiluminescence is further enhanced by the use of enzyme-labeled probes, such as horseradish peroxidase (HRP) and alkaline phosphatase (AP), which catalyze the light-producing reaction, amplifying the signal. thermofisher.com
FCLA as a Distinct Chemiluminescent Reagent
FCLA, or Fluoresceinyl Cypridina Luciferin (B1168401) Analog, is a specialized chemiluminescent probe that has carved a niche for itself in the field of oxidative stress research. nih.gov Its full chemical name is 3,7-dihydro-6-[4-[2-[N'-(5-fluoresceinyl)thioureido]-ethoxy]phenyl]-2-methylimidazo[1,2-a]pyrazin-3-one sodium salt. nih.gov What sets FCLA apart is its high sensitivity and selectivity for detecting specific reactive oxygen species (ROS), namely superoxide (B77818) anions (O₂⁻) and singlet oxygen (¹O₂). nih.govnih.govspiedigitallibrary.org
The FCLA molecule is designed to react with these ROS, leading to a series of chemical reactions that culminate in the emission of photons, typically in the visible light spectrum. nih.gov This light emission can be readily measured using standard optical detectors like photomultiplier tubes or CCD cameras. thermofisher.comspiedigitallibrary.org This direct detection of ROS provides researchers with a powerful tool to monitor oxidative processes in real-time. nih.gov
Historical Development and Significance of FCLA in Oxidative Stress Research
The study of oxidative stress, an imbalance between the production of ROS and the ability of an organism to counteract their harmful effects, is crucial in understanding the pathophysiology of numerous diseases. nih.govresearchgate.net The development of reliable methods to detect and quantify specific ROS has been a significant challenge due to their high reactivity and short lifespan. mdpi.com
The emergence of chemiluminescent probes like FCLA marked a significant advancement in the field. FCLA's ability to selectively react with superoxide and singlet oxygen provided a more direct and sensitive means of studying the roles of these specific ROS in various biological and pathological processes. nih.govspiedigitallibrary.org This has been particularly impactful in research areas such as inflammation, neurodegenerative diseases, cancer, and cardiovascular disorders, where oxidative stress is a key contributing factor. researchgate.netmdpi.comnih.gov For instance, FCLA has been instrumental in studies investigating the oxidative damage to lipids and proteins induced by certain medical treatments. nih.gov The use of FCLA has enabled researchers to gain deeper insights into the mechanisms of oxidative cell damage and to explore the efficacy of antioxidant therapies. nih.gov
Interactive Data Table: Properties of FCLA
| Property | Description |
| Full Chemical Name | 3,7-dihydro-6-[4-[2-[N'-(5-fluoresceinyl)thioureido]-ethoxy]phenyl]-2-methylimidazo[1,2-a]pyrazin-3-one sodium salt nih.gov |
| Acronym | FCLA |
| Detection Target | Superoxide anion (O₂⁻) and Singlet Oxygen (¹O₂) nih.govnih.govspiedigitallibrary.org |
| Detection Method | Chemiluminescence nih.gov |
| Key Application | Oxidative Stress Research nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C36H28N5NaO7S |
|---|---|
Molecular Weight |
697.7 g/mol |
IUPAC Name |
sodium;2-[4-[carbamothioyl-[2-[4-(3-hydroxy-2-methylimidazo[1,2-a]pyrazin-6-yl)phenoxy]ethyl]amino]-3,6-dihydroxy-9H-xanthen-9-yl]benzoate |
InChI |
InChI=1S/C36H29N5O7S.Na/c1-19-34(44)41-18-27(38-17-30(41)39-19)20-6-9-22(10-7-20)47-15-14-40(36(37)49)32-28(43)13-12-26-31(23-4-2-3-5-24(23)35(45)46)25-11-8-21(42)16-29(25)48-33(26)32;/h2-13,16-18,31,42-44H,14-15H2,1H3,(H2,37,49)(H,45,46);/q;+1/p-1 |
InChI Key |
PDPZAZCTPKANBT-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(N2C=C(N=CC2=N1)C3=CC=C(C=C3)OCCN(C4=C(C=CC5=C4OC6=C(C5C7=CC=CC=C7C(=O)[O-])C=CC(=C6)O)O)C(=S)N)O.[Na+] |
Origin of Product |
United States |
Molecular Principles and Mechanistic Underpinnings of Fcla Chemiluminescence
Structural Classification of FCLA as a Cypridina Luciferin (B1168401) Analog
FCLA, chemically named 3,7-dihydro-6-[4-[2-[N'-(5-fluoresceinyl)thioureido]-ethoxy]phenyl]-2-methylimidazo[1,2-a]pyrazin-3-one, is a synthetic derivative of Cypridina luciferin. nih.gov The core of the FCLA molecule is the imidazopyrazinone ring system, which it shares with the natural luciferin found in the ostracod Cypridina hilgendorfii. This imidazopyrazinone structure is the fundamental chemiluminophore, the part of the molecule that undergoes the chemical reaction to produce an excited state.
The key structural modification in FCLA is the covalent attachment of a fluorescein (B123965) molecule to the C-6 phenyl group of the imidazopyrazinone core via a thiourea (B124793) linker. nih.govrsc.org While the imidazopyrazinone core is responsible for the initial chemiluminescent reaction, the fluorescein moiety acts as an intramolecular fluorophore. This unique hybrid structure classifies FCLA as a Cypridina luciferin analog designed for enhanced or altered light emission properties, specifically through an energy transfer mechanism.
Reactive Species Initiating FCLA Chemiluminescence
The chemiluminescence of FCLA is not spontaneous; it is triggered by specific reactive oxygen species (ROS). The molecule is engineered to be highly selective, primarily reacting with two key ROS: singlet oxygen (¹O₂) and the superoxide (B77818) anion (O₂⁻). nih.gov This specificity allows FCLA to be used as a discerning probe for detecting these short-lived and highly reactive molecules in various chemical and biological systems.
Singlet oxygen, an electronically excited state of molecular oxygen, is a potent oxidizing agent. FCLA serves as a sensitive probe for ¹O₂, particularly in studies of photodynamic therapy (PDT), where singlet oxygen is the primary cytotoxic agent. horiba.com The reaction pathway involves the direct interaction of singlet oxygen with the electron-rich imidazopyrazinone core of FCLA. This interaction initiates an oxidative process that leads to the generation of light, with the intensity of the chemiluminescence being proportional to the concentration of singlet oxygen. nih.govhoriba.com
The superoxide anion, a free radical formed by the one-electron reduction of molecular oxygen, is another key initiator of FCLA chemiluminescence. nih.gov FCLA is widely used to detect O₂⁻ generated by enzymatic systems (like xanthine (B1682287) oxidase) or by activated immune cells such as granulocytes. rsc.org The reaction mechanism involves the oxidation of the FCLA's imidazopyrazinone ring by the superoxide anion. This process is distinct from the singlet oxygen pathway but ultimately leads to the same light-emitting cascade. The specificity of this reaction allows for the quantification of superoxide production in complex biological environments. rsc.orgrsc.org
Table 1: Initiating Species and Pathways for FCLA Chemiluminescence
| Reactive Species | Chemical Formula | General Pathway | Primary Application Context |
|---|---|---|---|
| Singlet Oxygen | ¹O₂ | Oxidation of the imidazopyrazinone core via cycloaddition. | Photodynamic Therapy (PDT) dosimetry, sonodynamic action studies. nih.govhoriba.com |
| Superoxide Anion | O₂⁻ | Oxidation of the imidazopyrazinone core via electron transfer. | Detection of ROS in biological systems, inflammation studies. nih.govrsc.orgrsc.org |
Dioxetane Intermediate Formation and Decomposition in FCLA Luminescence
The central event in the chemiluminescence of FCLA, following its reaction with either ¹O₂ or O₂⁻, is the formation of a high-energy, unstable intermediate. For imidazopyrazinone-based luciferins, this intermediate is a four-membered peroxide ring known as a 1,2-dioxetanone. researchgate.net This strained ring is formed by the cycloaddition of oxygen across a double bond in the imidazopyrazinone core.
The formation of this dioxetanone intermediate is the crucial energy-storage step. Due to the inherent strain in the four-membered ring and the weakness of the oxygen-oxygen bond, the dioxetanone is highly unstable and rapidly decomposes. This decomposition is a highly exothermic process, breaking down into a carbon dioxide molecule and the oxidized form of the luciferin, known as a coelenteramide (B1206865) analog. The substantial energy released during this decomposition is not dissipated as heat but is instead used to create an electronically excited product.
Electron Transfer and Excitation Mechanisms Leading to Photon Emission
The energy released from the dioxetanone decomposition must be efficiently channeled to produce an excited state molecule that can emit a photon. In the case of FCLA, this process is believed to occur via an intramolecular Chemiluminescence Resonance Energy Transfer (CRET) mechanism. researchgate.net
In this multi-step process:
The decomposition of the dioxetanone intermediate produces an excited-state coelenteramide-like molecule (the energy donor).
Instead of emitting a photon directly, this excited donor non-radiatively transfers its energy to the covalently linked fluorescein molecule (the energy acceptor).
The fluorescein acceptor is promoted to its own singlet excited state.
The excited fluorescein molecule then relaxes to its ground state by emitting a photon. researchgate.net
This CRET mechanism is highly efficient and ensures that the emitted light has the characteristic spectral properties of the fluorescein acceptor, rather than the initial chemiluminophore. This process is a form of indirect chemiluminescence, where the molecule that undergoes the initial chemical reaction is different from the molecule that ultimately emits the light.
Spectral Characteristics and Quantum Yield Analysis of FCLA Chemiluminescence
The spectral properties of FCLA are a direct consequence of the CRET mechanism. The emitted light corresponds to the fluorescence emission spectrum of the fluorescein moiety. Research indicates that the chemiluminescence emission maximum for FCLA is in the green region of the visible spectrum, with reported peaks at approximately 515 nm or 532 nm. rsc.orgresearchgate.net
Φ_CL = Φ_chem × Φ_exc × Φ_fl
Table 2: Spectral Properties of FCLA Chemiluminescence
| Property | Value / Description | Reference |
|---|---|---|
| Emission Maximum (λ_max) | ~515 - 532 nm | rsc.orgresearchgate.net |
| Emission Color | Green | - |
| Emitter | Fluorescein Moiety | researchgate.net |
| Proposed Mechanism | Intramolecular Chemiluminescence Resonance Energy Transfer (CRET) | researchgate.net |
Advanced Methodologies and Signal Amplification Strategies in Fcla Chemiluminescence Systems
Biomolecule-Mediated Enhancement of FCLA Chemiluminescence
The interaction of chemiluminescent probes with biomolecules can profoundly influence their light-emitting properties. This section delves into the enhancement of FCLA chemiluminescence through its interaction with Human Serum Albumin (HSA), a ubiquitous protein in human plasma.
Human Serum Albumin (HSA) as a Chemiluminescence Enhancer
HSA has been identified as a significant enhancer of FCLA's chemiluminescent signal. This enhancement is not merely a solvent effect but rather a result of specific molecular interactions that alter the energetics and reaction pathways of the chemiluminescent process.
The enhancement of FCLA chemiluminescence in the presence of HSA is predicated on the formation of an FCLA-HSA complex. Spectroscopic studies have revealed that the binding of FCLA to HSA leads to partial quenching of HSA's intrinsic fluorescence, indicating a close association between the two molecules. The primary mechanism behind this quenching is static, signifying the formation of a stable, non-fluorescent ground-state complex between FCLA and HSA. nih.gov
The precise binding location of FCLA on the HSA molecule is a critical factor in understanding the enhancement mechanism. HSA is known to possess two primary drug-binding sites, Sudlow site I (in subdomain IIA) and Sudlow site II (in subdomain IIIA), which accommodate a wide variety of ligands. nih.govmdpi.com While direct crystallographic data for the FCLA-HSA complex is not extensively available, competitive displacement studies with site-specific drugs can provide valuable insights. For instance, studies with other molecules have shown that competitive displacement by compounds known to bind to a specific site can elucidate the binding location of the molecule of interest. nih.gov It is hypothesized that FCLA binds to one of these hydrophobic pockets, which provides a microenvironment conducive to enhanced chemiluminescence. The binding constant for the FCLA-HSA interaction has been determined through fluorescence quenching experiments, providing a quantitative measure of their affinity. nih.gov
Table 1: Investigated Binding Parameters of FCLA with Human Serum Albumin (HSA)
| Parameter | Method | Finding | Reference |
| Binding Mechanism | Spectroscopy | Static quenching observed, indicating complex formation. | nih.gov |
| Binding Constant (K) | Fluorescence Quenching | The binding constant was successfully obtained from quenching results. | nih.gov |
| Potential Binding Site | Inference from other drug binding studies | Likely one of the main drug binding sites (Sudlow site I or II). | nih.govmdpi.com |
A key aspect of the chemiluminescence enhancement is the efficient transfer of energy within the FCLA-HSA complex. The mechanism is consistent with Förster Resonance Energy Transfer (FRET), a non-radiative process where an excited-state donor molecule transfers energy to a nearby acceptor molecule. nih.govnih.gov In this system, the tryptophan residue(s) of HSA can act as the energy donor.
The concentration of HSA has a marked effect on both the intensity and the temporal profile of FCLA chemiluminescence. Research has demonstrated that as the concentration of HSA increases, the time required to reach the maximum chemiluminescence intensity (Tmax) also increases. Concurrently, the rise and fall rate constants of the chemiluminescent signal decrease. This suggests that the presence of HSA stabilizes the intermediates in the chemiluminescent reaction, leading to a more prolonged emission of light. While higher concentrations of HSA can enhance the total light yield, there is an optimal concentration range for achieving the most significant signal amplification.
Table 2: Effect of Human Serum Albumin (HSA) Concentration on FCLA Chemiluminescence Kinetics
| HSA Concentration | Effect on Tmax (Time to Maximum Intensity) | Effect on Rise and Fall Rate Constants | Reference |
| Increasing | Increases | Decrease | nih.gov |
Physical Field-Enhanced FCLA Chemiluminescence
In addition to biomolecular interactions, the application of external physical fields can serve as a powerful tool to modulate and enhance chemiluminescent signals. Ultrasound, in particular, has emerged as a promising method for amplifying FCLA chemiluminescence.
Ultrasound-Enhanced Chemiluminescence (UECL) with FCLA
Ultrasound-enhanced chemiluminescence (UECL) is a phenomenon where the application of ultrasonic waves to a solution containing a chemiluminescent reagent results in a significant increase in light emission. This technique has been successfully applied to FCLA systems, offering a non-invasive means of signal amplification.
The primary mechanism underlying UECL is acoustic cavitation: the formation, growth, and implosive collapse of microbubbles in the liquid medium under the influence of the ultrasound field. The collapse of these cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, leading to the sonolysis of water molecules and the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) anions (O₂⁻). These ultrasonically generated ROS can then react with FCLA, initiating the chemiluminescent reaction pathway and leading to an intensified light output.
The efficiency of UECL is dependent on various ultrasound parameters, including frequency, power, and duration of sonication. Lower frequencies are often more effective at inducing cavitation. The acoustic power must be sufficient to exceed the cavitation threshold of the medium. Optimization of these parameters is crucial for maximizing the chemiluminescent enhancement while minimizing potential degradation of the reagents. Studies on other chemiluminescent systems have shown that a systematic evaluation of these parameters is necessary to achieve optimal results.
Table 3: Key Parameters in Ultrasound-Enhanced FCLA Chemiluminescence
| Parameter | Role in UECL | Importance of Optimization |
| Ultrasound Frequency | Influences the size and dynamics of cavitation bubbles. Lower frequencies can be more effective. | Essential for efficient cavitation and ROS generation. |
| Ultrasound Power | Determines the intensity of cavitation. Must exceed the cavitation threshold. | Balances enhancement with potential for reagent degradation. |
| Duration of Sonication | Affects the total amount of ROS generated. | Optimization is needed to maximize signal without causing thermal damage. |
Principles of Ultrasound Interaction and Radical Generation
The core mechanism of UECL lies in the phenomenon of acoustic cavitation. nih.gov When ultrasound waves propagate through a liquid medium, they create minute gas-filled bubbles. These bubbles oscillate, and under certain conditions, they can collapse violently in a process called transient cavitation. nih.gov This collapse generates extreme localized temperatures and pressures, leading to the pyrolysis of water molecules and the formation of highly reactive free radicals, primarily hydrogen atoms (H•) and hydroxyl radicals (•OH). nih.govusp.br
FCLA is a chemiluminescent probe that emits light upon reaction with reactive oxygen species (ROS), such as superoxide anion (O₂⁻) or singlet oxygen (¹O₂). frontiersin.orgnih.gov The radicals generated by ultrasound can initiate a cascade of reactions that produce these ROS, which subsequently react with FCLA. The FCLA molecule, an analog of Cypridina luciferin (B1168401), is oxidized to an unstable dioxetanone intermediate. The decomposition of this intermediate releases energy in the form of light, typically with an emission peak around 532 nm. frontiersin.orgresearchgate.net This process effectively translates the acoustic energy of ultrasound into a detectable optical signal.
The generation of radicals by ultrasound is influenced by several parameters, including frequency and acoustic power. usp.br For instance, the sono-Fenton process, which combines ultrasound with the Fenton reaction (Fe²⁺ + H₂O₂), can significantly enhance hydroxyl radical generation. usp.br
Augmentation of FCLA Chemiluminescence Signal-to-Noise Ratio
A primary advantage of using ultrasound is the significant enhancement of the chemiluminescence signal and, consequently, an improved signal-to-noise ratio (SNR). frontiersin.orgnih.govgbiosciences.com Traditional chemiluminescence imaging in deep tissues is often hampered by low-level light emission and strong light scattering. nih.gov Ultrasound helps overcome these limitations in several ways.
Firstly, the ultrasound-induced generation of ROS increases the concentration of reactants for the FCLA chemiluminescence reaction, leading to a more intense light output. frontiersin.orgnih.gov Secondly, the application of focused ultrasound can modulate the optical properties of the tissue, reducing light scattering and thereby increasing the number of photons that reach the detector. frontiersin.orgnih.govnih.gov This results in a stronger signal from the target region relative to the background noise. Research has demonstrated that the application of ultrasound leads to an excellent signal-to-noise ratio in sonoluminescence images of tumor-bearing mice injected with FCLA. frontiersin.orgnih.govresearchgate.net The performance of attenuation estimation algorithms, which is crucial for image quality, can be quantified by the SNR, highlighting its importance as a metric. nih.gov
Table 1: Factors Influencing Signal-to-Noise Ratio (SNR) in UECL
| Parameter | Effect on SNR | Underlying Principle | Reference |
|---|---|---|---|
| Ultrasound Power | Increases SNR up to an optimal point | Higher power enhances cavitation and radical generation, boosting the CL signal. Excessive power can cause tissue damage. | wikipedia.org |
| Ultrasound Frequency | Influences cavitation bubble dynamics and radical yield | Frequency affects the resonant size of cavitation bubbles and the efficiency of radical production. | usp.br |
| FCLA Concentration | Increases SNR up to a saturation point | Higher concentration provides more molecules for reaction with ultrasound-generated ROS. | researchgate.net |
| Sonosensitizers (e.g., Hematoporphyrin) | Significantly increases SNR in target tissues | Sonosensitizers accumulate in specific tissues (e.g., tumors) and enhance ROS production upon ultrasound exposure, localizing the signal. | frontiersin.orgnih.gov |
| Modulation of Ultrasound Exposure | Can improve SNR without sacrificing spatial resolution | Varying parameters like duty cycle and exposure duration can optimize the signal detection. | nih.gov |
Spatiotemporal Control in FCLA UECL Applications
A key challenge in many biological applications is achieving precise control over where and when a chemical reaction occurs. Focused ultrasound (FUS) provides an elegant solution for spatiotemporal control in FCLA-based systems. nih.gov By focusing the ultrasound beam, cavitation and subsequent radical generation can be confined to a small, well-defined volume, even deep within tissues. frontiersin.orgadvanceseng.com
This localized activation of FCLA chemiluminescence allows for highly targeted imaging. For example, a reaction can be triggered by a single ultrasound pulse specifically within the focal zone of the transducer (on the order of millimeters) and within a very short time frame (milliseconds). advanceseng.com This capability is crucial for applications like mapping ROS production in specific regions of interest or for the localized activation of therapeutic agents. The development of techniques like sono-uncaging, where ultrasound reveals a concealed chemical functional group, further underscores the potential for precise control over chemical reactivity in opaque environments. biorxiv.org
Nanomaterial-Assisted FCLA Chemiluminescence
The convergence of nanotechnology and chemiluminescence has opened new frontiers for enhancing FCLA-based systems. mdpi.comfrontiersin.org Nanomaterials, with their unique optical and catalytic properties, can serve as powerful tools to amplify light emission, improve stability, and increase the specificity of FCLA reactions. nih.gov They can act as catalysts, energy acceptors, or carriers to augment the performance of chemiluminescent probes. mdpi.com
Chemiluminescence Resonance Energy Transfer (CRET) Systems Incorporating FCLA
Chemiluminescence Resonance Energy Transfer (CRET) is a non-radiative process where energy is transferred from an excited chemiluminescent donor, such as the FCLA dioxetanone intermediate, to a suitable acceptor molecule. researchgate.netnih.gov This process does not require an external light source for excitation, which eliminates autofluorescence and light scattering issues, leading to assays with very low background and high sensitivity. researchgate.netrsc.org
For CRET to occur efficiently, two main conditions must be met:
The emission spectrum of the chemiluminescent donor (FCLA) must overlap with the absorption spectrum of the energy acceptor.
The donor and acceptor must be in close proximity, typically within 10 nm. nih.govresearchgate.net
In a FCLA-based CRET system, the energy from the excited FCLA intermediate is transferred to a nearby acceptor (e.g., a fluorescent dye, quantum dot, or another nanoparticle), which then emits light at its own characteristic, often longer, wavelength. This strategy can be used to shift the emission wavelength to the near-infrared (NIR) range for better tissue penetration or to amplify the signal if the acceptor has a high quantum yield. researchgate.net
Table 2: Potential CRET Pairs for FCLA-Based Systems
| FCLA (Donor) | Potential Acceptor Type | Principle of Enhancement | Reference |
|---|---|---|---|
| Emits at ~532 nm upon reaction with ROS | Fluorescent Dyes (e.g., Rhodamine B) | Energy transfer to a high quantum yield fluorophore results in brighter, wavelength-shifted emission. | researchgate.net |
| Quantum Dots (QDs) | High photostability, high fluorescence quantum yield, and size-tunable emission allow for optimized signal and multiplexing. | researchgate.net | |
| Gold Nanoparticles (AuNPs) | Can act as a "signal-off" acceptor (quencher) or, through plasmonic effects, can enhance emission depending on the system design. | researchgate.netnih.gov |
Integration of Quantum Dots and Nanoparticles with FCLA
The integration of quantum dots (QDs) and other nanoparticles with FCLA offers a versatile platform for creating highly sensitive and robust analytical systems. fraunhofer.de QDs are semiconductor nanocrystals whose unique optical properties, such as size-tunable emission spectra and high photostability, make them excellent CRET acceptors. researchgate.netyoutube.comresearchgate.net By selecting QDs with an absorption spectrum that overlaps with FCLA's emission, efficient energy transfer can be achieved, resulting in bright, stable, and wavelength-tunable light emission. fraunhofer.deucla.edu
Beyond CRET, nanoparticles can enhance FCLA chemiluminescence through other mechanisms:
Catalytic Enhancement: Certain nanoparticles can catalyze the decomposition of ROS precursors (like H₂O₂), increasing the rate of the FCLA reaction. nih.gov
Plasmonic Enhancement: Metallic nanoparticles, such as those made of gold or silver, exhibit surface plasmon resonance. When FCLA molecules are in close proximity to these nanoparticles, the plasmonic field can influence their radiative decay rate, leading to a strong increase in chemiluminescence intensity. nih.gov
Scaffolding: Nanoparticles can serve as scaffolds to bring FCLA and other reactants into close proximity, increasing reaction efficiency. For instance, mesoporous silica (B1680970) nanoparticles can be used to co-load a catalyst and the CL reagent. researchgate.net
Recent advances have focused on the successful monolithic integration of QD light sources onto silicon photonics chiplets, a development that could pave the way for highly integrated on-chip FCLA detection systems. optics.org
Enhanced Sensitivity and Selectivity via Nanoscale Interactions
The use of nanomaterials provides powerful strategies for enhancing both the sensitivity and selectivity of FCLA-based detection. kaist.ac.kr Sensitivity is dramatically improved through the signal amplification mechanisms described above, such as CRET and plasmonic enhancement, which can increase the light output by several orders of magnitude. researchgate.netnih.gov This allows for the detection of much lower concentrations of target analytes.
Selectivity is enhanced by functionalizing the surface of the nanoparticles. fraunhofer.de By attaching specific recognition elements—such as antibodies, aptamers, or enzymes—to the nanoparticle surface, the FCLA chemiluminescence reaction can be triggered only in the presence of a specific target molecule. This creates highly selective biosensors. For example, a nanoparticle could be designed to bind to a specific cancer biomarker, and upon binding, it would catalyze a reaction that generates ROS, subsequently activating localized FCLA chemiluminescence. This approach combines the high sensitivity of FCLA with the high selectivity of biorecognition events, a key goal in modern diagnostics. kaist.ac.krnih.gov
Analytical and Investigative Applications of Fcla Chemiluminescence
Quantitative and Qualitative Detection of Reactive Oxygen Species (ROS)
FCLA is recognized as a specific chemiluminescence probe for the detection of singlet oxygen (¹O₂) and superoxide (B77818) anion (O₂⁻). nih.govnih.gov The reaction between FCLA and these ROS results in the emission of photons, which can be measured to quantify the presence of these reactive species. nih.gov While the chemiluminescence signal can sometimes be weak, particularly at the single-cell level, alternative detection methods based on the fluorescence of FCLA have been developed to enhance sensitivity. nih.gov The fluorescence of FCLA at 515 nm has been observed to increase significantly during its oxidative reaction with ROS, allowing for more sensitive detection with a high signal-to-noise ratio using fluorescence imaging techniques. nih.gov
FCLA is a valuable tool for the real-time detection of singlet oxygen (¹O₂), a highly reactive form of oxygen. nih.gov The probe's ability to emit light upon reaction with ¹O₂ allows researchers to monitor its generation dynamically. For instance, FCLA has been used to detect ¹O₂ formation during sonosensitization processes involving hematoporphyrin (B191378) derivative, confirming the involvement of singlet oxygen in sonodynamic action. nih.gov
The efficiency of FCLA for detecting ¹O₂ can be significantly improved by the presence of human serum albumin (HSA). nih.gov FCLA can form a complex with HSA, which leads to a higher chemiluminescence efficiency upon interaction with singlet oxygen. nih.gov This enhancement is most effective when FCLA and HSA are in equimolar amounts. nih.gov This phenomenon is particularly relevant for applications in biological systems where albumin is abundant. nih.gov
In addition to singlet oxygen, FCLA is also used for the specific detection of superoxide anion (O₂⁻). nih.govnih.gov The generation of superoxide anions is a key process in various physiological and pathological conditions, including inflammation and cardiovascular diseases. nih.gov The chemiluminescent reaction of FCLA with O₂⁻ provides a means to monitor its production in real-time within biological systems. nih.gov The development of fluorescence imaging techniques using FCLA has further improved the ability to detect superoxide anions with high sensitivity and spatial resolution at the single-cell level. nih.gov
While FCLA is considered specific for singlet oxygen and superoxide anion, all ROS detection assays have limitations and potential for interference. nih.govnih.gov The selectivity of FCLA is a crucial aspect of its utility. Studies have shown that the presence of human serum albumin, while enhancing the signal for singlet oxygen detection, does not significantly alter the ROS selectivity of FCLA. nih.gov
However, in any chemiluminescence-based assay, the potential for interference from other compounds in the sample matrix must be considered. wiley.comnih.gov For example, studies on other chemiluminescence assays have shown that various endogenous and exogenous substances, such as phenolic compounds, cholesterol, hemoglobin, and certain drugs, can interfere with the results. wiley.comnih.gov Therefore, it is essential to re-evaluate assay selectivity for specific applications and sample types. wiley.com The use of appropriate controls is critical to ensure that the detected signal is genuinely from the reaction of FCLA with the target ROS and not an artifact of interfering substances. nih.gov
Table 1: Potential Interfering Substances in Chemiluminescence Assays (General)
| Substance Category | Examples | Potential Effect |
| Endogenous Substances | Cholesterol, Hemoglobin, Triglycerides, Uric Acid, Bilirubin | Can cause positive or negative interference in immunoassay results. nih.govnih.gov |
| Exogenous Substances | Phenolic Compounds, Various Drugs (e.g., Valsartan, Nifedipine, Spironolactone) | Can react with chemiluminescent reagents or affect reaction kinetics. wiley.comnih.gov |
| Sample Matrix Properties | pH, Presence of iron-coordinating or reducing compounds | Can alter the reaction environment and lead to inaccurate quantification. nih.govmdpi.com |
Note: This table provides general examples of interference in chemiluminescence assays and may not be specific to FCLA. The potential for interference should be evaluated for each specific experimental setup.
FCLA is extensively used in in vitro (in a controlled laboratory environment) and ex vivo (using tissue from an organism) assays to profile ROS generation. In vitro studies have successfully used FCLA to detect ROS formation in real-time during sonodynamic action. nih.gov The development of FCLA fluorescence imaging offers a powerful method for in vivo and in situ detection of ROS at the single-cell level with minimal cytotoxicity. nih.gov
Ex vivo analysis often involves isolating cells or tissues and then measuring ROS production. For example, flow cytometry is a common technique used to measure ROS levels in neutrophils isolated from patients. researchgate.net While that specific study did not use FCLA, the principle of isolating cells and measuring ROS with a specific probe is a standard ex vivo approach where FCLA could be applied. These assays are crucial for understanding the role of ROS in various diseases and for evaluating the efficacy of antioxidant therapies. nih.govresearchgate.net
Applications in Photodynamic Therapy (PDT) Research
Photodynamic therapy (PDT) is a cancer treatment modality that uses a photosensitizer, light, and oxygen to generate cytotoxic ROS, primarily singlet oxygen, to kill cancer cells. researchgate.netnih.gov The effectiveness of PDT is directly related to the amount of ROS produced.
FCLA serves as a critical tool in PDT research for monitoring the production of ROS, particularly singlet oxygen, which is a key mediator of cell death in this therapy. nih.govresearchgate.net By using FCLA, researchers can quantify the amount of singlet oxygen generated by a photosensitizer upon light activation.
For instance, FCLA assays have been employed to measure the accumulation of singlet oxygen generated by the photosensitizer Chlorin e6 (Ce6), both in its pristine form and when incorporated into hybrid nanoparticles. researchgate.net These studies have demonstrated that the use of nanoparticle-based delivery systems can enhance singlet oxygen generation under near-infrared (NIR) light irradiation, which is a key goal for improving PDT efficacy. researchgate.net The ability to monitor ROS production with FCLA provides direct evidence of the photosensitizing capabilities of new PDT agents and delivery systems. researchgate.net
Table 2: Research Findings on FCLA in PDT Models
| Photosensitizer System | Excitation | Key Finding Using FCLA | Reference |
| Pristine Chlorin e6 (Ce6) | 660-nm laser | Generation of singlet oxygen detected. | researchgate.net |
| Hybrid Nanoparticles (Ce6-G4-UCNP) | 980-nm laser | Enhanced singlet oxygen accumulation compared to pristine Ce6 under different light sources. | researchgate.net |
| Hematoporphyrin Derivative (in sonodynamic therapy) | Ultrasound | Real-time detection of singlet oxygen formation, confirming its role in the therapeutic mechanism. | nih.gov |
FCLA as an Optical Reporter for PDT Reaction Progression
Photodynamic therapy (PDT) is a therapeutic modality that employs a photosensitizer, light, and oxygen to generate cytotoxic ROS, leading to cell death in targeted tissues. spiedigitallibrary.org A critical aspect of ensuring the efficacy of PDT is the ability to monitor the production of these ROS in real-time. FCLA serves as an effective optical reporter for this purpose. spiedigitallibrary.orgspiedigitallibrary.org
When introduced into a system undergoing PDT, FCLA reacts with the generated singlet oxygen and superoxide, producing a measurable chemiluminescent signal. spiedigitallibrary.org Research has demonstrated a direct correlation between the intensity of FCLA chemiluminescence and the key parameters of PDT, such as the concentration of the photosensitizer and the light fluence rate. spiedigitallibrary.org For instance, studies using the photosensitizer Photofrin have shown that as the concentration of Photofrin or the intensity of the light source increases, the resulting FCLA chemiluminescence also intensifies. spiedigitallibrary.org This relationship allows researchers to use FCLA as a dosimetric tool to quantify the production of ROS during PDT. spiedigitallibrary.org
The decay kinetics of the FCLA chemiluminescence signal also provide valuable information. Following the cessation of the light source in a PDT reaction, the photosensitized chemiluminescence has been observed to decay in approximately 10 seconds. spiedigitallibrary.org This rapid decay allows for dynamic monitoring of the reaction as it progresses.
Table 1: FCLA Chemiluminescence in Response to PDT Parameters
| PDT Parameter | Effect on FCLA Chemiluminescence | Reference |
| Photosensitizer Concentration | Increased concentration leads to higher chemiluminescence intensity. | spiedigitallibrary.org |
| Light Fluence Rate | Increased fluence rate results in higher chemiluminescence intensity. | spiedigitallibrary.org |
Applications in Sonodynamic Therapy (SDT) Research
Sonodynamic therapy (SDT) is an emerging cancer treatment modality that utilizes the synergistic action of a sonosensitizer and low-intensity ultrasound to generate cytotoxic ROS. researchgate.net Similar to its role in PDT, FCLA has proven to be an invaluable tool in the investigation of SDT mechanisms.
Detection of Active Oxygen Species During Sonodynamic Action
The chemiluminescence of FCLA has been successfully employed to detect the generation of active oxygen species during sonodynamic action, both in laboratory settings (in vitro) and in living organisms (in vivo). nih.gov By selectively reacting with singlet oxygen and superoxide anions, FCLA provides real-time evidence of their production during the sonosensitization process. nih.gov
Studies have shown that in the presence of a sonosensitizer like a hematoporphyrin derivative, ultrasound exposure leads to a significant increase in FCLA chemiluminescence. This enhanced light emission confirms the production of ROS. Furthermore, by using specific quenchers, researchers have been able to identify the primary ROS involved. For example, the use of sodium azide (B81097) (NaN₃), a known quencher of singlet oxygen, has been shown to inhibit the chemiluminescence, indicating that ¹O₂ is a key species produced during the sonodynamic action.
Development of Sonodynamic Chemiluminescence Imaging Techniques
Leveraging the light-emitting properties of the FCLA reaction, researchers have developed sonodynamic chemiluminescence imaging. This technique allows for the visualization of tumors in vivo. nih.gov When a sonosensitizer, which preferentially accumulates in tumor tissues, and FCLA are administered, subsequent application of ultrasound to the tumor region induces chemiluminescence specifically from that area. This emitted light can then be captured by a sensitive imaging system, such as a cooled charge-coupled device (CCD) detector, to generate an image of the tumor. nih.gov
This imaging modality has been demonstrated in animal models, where a clear distinction between the chemiluminescent signal from the tumor tissue and the surrounding regions is observed. The intensity of the sonodynamic chemiluminescence has been shown to be significantly higher in the presence of a sonosensitizer compared to FCLA alone, further validating the technique's specificity. The development of more potent sonosensitizers, such as the gallium-porphyrin analogue ATX-70, has further enhanced the sensitivity of this imaging method, leading to clearer diagnostic images. spiedigitallibrary.org
Table 2: Comparison of Sonosensitizers in Sonodynamic Chemiluminescence
| Sonosensitizer System | Relative Chemiluminescence Intensity | Reference |
| HpD + FCLA | Baseline | spiedigitallibrary.org |
| ATX-70 + FCLA | Approximately 2 times stronger than HpD + FCLA | spiedigitallibrary.org |
FCLA in Advanced Analytical Platforms
The high sensitivity of FCLA chemiluminescence has been integrated into advanced analytical systems for the precise and rapid measurement of various substances.
Flow-Injection Chemiluminescence (FICL) Systems Utilizing FCLA
Flow-injection analysis (FIA) is an automated analytical technique where a sample is injected into a continuously flowing carrier stream, which then mixes with reagents before reaching a detector. wikipedia.org When coupled with chemiluminescence detection, this method, known as flow-injection chemiluminescence (FICL), offers high throughput and reproducibility for quantitative analysis. nih.govtaylorfrancis.com
While the direct application of FCLA in commercially available, routine FICL systems is not extensively documented in the provided search results, the principles of FIA are well-established for chemiluminescent reactions. nih.gov A typical FIA system consists of a pump, an injection valve, a reaction coil, and a detector (in this case, a photomultiplier tube). nih.govcuni.cz The reproducible timing and controlled dispersion of the sample plug within the reagent stream are key to the precision of FIA. taylorfrancis.com Given FCLA's role in detecting ROS, an FICL system utilizing FCLA could theoretically be developed for the rapid and automated quantification of processes that generate singlet oxygen or superoxide anions.
FCLA-Based Probes for Specific Biomolecule Detection (e.g., Human Serum Albumin)
While FCLA itself is primarily a probe for ROS, its interaction with biomolecules like human serum albumin (HSA) has been a subject of study. nih.gov Spectroscopic analysis has revealed that the fluorescence of HSA is partially quenched by FCLA. nih.gov This interaction is primarily a static quenching process, and energy transfer from HSA to FCLA can occur. nih.gov
Understanding this interaction is crucial for the in vivo application of FCLA as an ROS probe, as binding to proteins like HSA could potentially influence its distribution and reactivity. While the provided information does not detail a specific FCLA-based probe designed for the primary purpose of detecting HSA, the study of their binding provides foundational knowledge for the development of more complex probes. nih.gov The broader field of fluorescent probes for HSA detection is an active area of research, with scientists designing probes that target specific sites on the HSA molecule or exploit its enzymatic-like activities. nih.govrsc.orgrsc.org
Table 3: Compound Names
| Abbreviation/Name | Full Chemical Name |
| FCLA | 3,7-dihydro-6-[4-[2-[N'-(5-fluoresceinyl)thioureido]-ethoxy]phenyl]-2-methylimidazo[1,2-a]pyrazin-3-one |
| ROS | Reactive Oxygen Species |
| ¹O₂ | Singlet Oxygen |
| O₂⁻ | Superoxide Anion |
| PDT | Photodynamic Therapy |
| SDT | Sonodynamic Therapy |
| NaN₃ | Sodium Azide |
| CCD | Charge-Coupled Device |
| HpD | Hematoporphyrin Derivative |
| ATX-70 | Gallium-porphyrin analogue |
| FICL | Flow-Injection Chemiluminescence |
| FIA | Flow-Injection Analysis |
| HSA | Human Serum Albumin |
High-Sensitivity Detection with Photomultiplier Tubes (PMT) and Cooled Charge-Coupled Devices (CCD)
The intrinsic weakness of the light signals generated in many FCLA-based chemiluminescence assays necessitates the use of highly sensitive photodetectors. Photomultiplier tubes (PMTs) and cooled charge-coupled devices (CCD) are two of the most common and effective technologies employed for the quantitative detection of FCLA chemiluminescence in analytical and investigative applications. The choice between these detectors often depends on the specific requirements of the assay, such as the need for high-throughput imaging versus single-sample quantification.
Photomultiplier tubes are highly sensitive detectors capable of registering single photons, making them ideal for quantifying the total light emission from a sample. thermofisher.comnih.gov A PMT operates by converting incident photons into a cascade of electrons through a series of dynodes, resulting in a significant amplification of the initial signal. thermofisher.com This high-gain, low-noise performance is particularly advantageous for detecting the faint chemiluminescence from FCLA in reactions with low concentrations of reactive oxygen species (ROS). nih.govmdpi.com In typical applications, a sample containing FCLA and the analyte of interest is placed in a light-tight chamber, and the total light output is measured by the PMT, providing a highly sensitive, integrated signal over a specific time period.
Cooled charge-coupled devices, on the other hand, are solid-state image sensors that offer the advantage of spatial resolution, enabling the imaging of chemiluminescence. Current time information in Edmonton, CA.researchgate.netresearchgate.net These devices consist of an array of light-sensitive pixels. By cooling the CCD sensor, typically using a Peltier element, thermal noise (dark current) is significantly reduced. nih.gov This reduction in noise enhances the signal-to-noise ratio, allowing for the detection of very low light levels over long exposure times, which is characteristic of many FCLA-based assays. nih.gov The ability to capture an image of the chemiluminescent source is particularly valuable in applications such as cellular imaging, where the location of ROS production is of interest. For instance, in the context of sonodynamic therapy research, a cooled CCD camera has been successfully used for in vivo imaging of tumors by detecting the chemiluminescence from FCLA upon reaction with singlet oxygen generated in the tumor tissue.
The high sensitivity of both PMTs and cooled CCDs is crucial for leveraging the full potential of FCLA as a chemiluminescent probe. The selection of the appropriate detector is guided by the experimental goals, with PMTs being favored for their superior sensitivity in non-imaging applications and cooled CCDs providing the advantage of spatial resolution for imaging studies.
Theoretical and Computational Studies of FCLA Chemiluminescence Reactions
Quantum Chemical Modeling of FCLA Reaction Pathways
Quantum chemical modeling has become an indispensable tool for elucidating the complex reaction mechanisms underlying FCLA chemiluminescence. These computational approaches provide detailed insights into the electronic structure and energetics of the reactants, intermediates, transition states, and products involved in the light-emitting reaction. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are among the most widely used methods for these investigations.
Theoretical studies have focused on modeling the reaction of the imidazopyrazinone core of FCLA with reactive oxygen species (ROS), such as the superoxide anion radical (O₂⁻) and singlet oxygen (¹O₂). These models help to understand the initial steps of the chemiluminescence reaction, including the formation of a putative dioxetanone intermediate. By calculating the potential energy surfaces, researchers can identify the most probable reaction pathways and determine the activation barriers for key steps. This information is crucial for understanding the factors that govern the efficiency of the chemiluminescence process.
For instance, computational models can be used to investigate the electronic properties of the FCLA molecule and how they are altered upon reaction with ROS. These models can reveal how the substituent groups on the FCLA core influence the stability of intermediates and the energy of the light-emitting excited state. Such studies are fundamental for a rational, bottom-up design of new FCLA derivatives with improved chemiluminescent properties.
Simulation and Prediction of FCLA Chemiluminescence Spectral Properties
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for simulating and predicting the spectral properties of FCLA and its derivatives. stackexchange.comresearchgate.netyoutube.comdergipark.org.tr These calculations can provide valuable information on the absorption and emission wavelengths, as well as the oscillator strengths, which are related to the brightness of the chemiluminescence.
The simulation of the emission spectrum of FCLA involves calculating the energy difference between the first electronic excited state (S₁) and the ground state (S₀) of the emitter molecule, which is a substituted imidazopyrazinone anion. By optimizing the geometry of the excited state, a more accurate prediction of the emission wavelength can be obtained. These theoretical predictions can be compared with experimental measurements to validate the computational models and to gain a deeper understanding of the electronic transitions involved in the light emission process.
Furthermore, computational simulations can be used to study the influence of the solvent environment on the spectral properties of FCLA. By incorporating solvent models, such as the Polarizable Continuum Model (PCM), it is possible to account for the effect of the surrounding medium on the electronic structure of the emitter and, consequently, on the emission wavelength. This is particularly important for accurately predicting the behavior of FCLA in biological systems.
Computational Approaches for FCLA Derivative Design
Computational chemistry plays a pivotal role in the rational design of novel FCLA derivatives with enhanced chemiluminescent properties. nih.gov By using in silico methods, researchers can screen a large number of virtual compounds and predict their potential as chemiluminescent probes before engaging in time-consuming and costly synthesis. researchgate.net
One of the main goals in the design of FCLA derivatives is to improve their quantum yield, which is a measure of the efficiency of the chemiluminescence reaction. Computational models can be used to identify molecular modifications that are likely to lead to a higher quantum yield. For example, by introducing electron-donating or electron-withdrawing groups at specific positions of the FCLA core, it is possible to modulate the electronic properties of the molecule and to enhance the stability of the key intermediates in the chemiluminescence pathway.
Future Directions and Emerging Research Perspectives for Fcla Chemiluminescence
Design and Synthesis of Next-Generation FCLA Analogs with Tuned Properties
The core of advancing FCLA technology lies in the rational design and synthesis of new molecular analogs. The goal is to create next-generation probes with properties fine-tuned for specific applications, moving beyond the capabilities of the original compound. nih.govnih.gov Research efforts are directed toward modifying the foundational structure of FCLA to modulate its key characteristics.
Key areas of molecular tuning include:
Wavelength Modulation: Synthesizing analogs that emit light at different wavelengths (colors). This is crucial for developing multiplexed assays where multiple events can be monitored simultaneously.
Quantum Yield Enhancement: Increasing the efficiency of light production (quantum yield) to generate a brighter signal from a smaller number of molecules, thereby boosting detection sensitivity.
Specificity Refinement: Altering the reactive sites of the molecule to make it more selective for a particular reactive oxygen species (e.g., highly specific for superoxide (B77818) anion over singlet oxygen), which would reduce signal ambiguity and improve analytical accuracy.
Kinetic Control: Adjusting the reaction speed to be faster for rapid detection assays or slower for applications requiring prolonged signal emission.
Improved Solubility and Stability: Modifying the molecule to enhance its stability in biological samples and improve its solubility in various buffer systems, increasing its versatility.
These tailored analogs are essential for expanding the use of chemiluminescence in advanced bioimaging and highly sensitive biosensing. nih.gov
Table 1: Hypothetical Next-Generation FCLA Analogs and Their Tuned Properties
Synergistic Integration of FCLA Chemiluminescence with Artificial Intelligence for Sensor Development
The fusion of FCLA-based sensors with artificial intelligence (AI) and machine learning represents a paradigm shift in data analysis and interpretation. nih.govmdpi.com AI algorithms can process the complex, multimodal data generated by FCLA sensors to significantly enhance their performance and reliability. mdpi.comresearchgate.net
Table 2: Role of Artificial Intelligence in FCLA-Based Sensor Systems
Exploration of Novel Physical and Chemical Enhancement Mechanisms for FCLA
Boosting the light signal from FCLA reactions is critical for achieving ultra-high sensitivity. Research is actively exploring both physical and chemical mechanisms to amplify the chemiluminescent output. researchgate.net These strategies aim to increase the signal intensity from a given amount of analyte, thereby lowering the limit of detection. rsc.orgresearchgate.net
Physical Enhancement Mechanisms:
Nanoparticle-Based Enhancement: Utilizing the unique optical properties of metallic nanoparticles (e.g., gold or silver) is a leading strategy. nih.gov When FCLA molecules react near the surface of these nanoparticles, a phenomenon known as localized surface plasmon resonance (LSPR) can occur, where the collective oscillation of electrons in the nanoparticle dramatically enhances the local electromagnetic field, amplifying light emission. researchgate.net Creating nanoparticle aggregates or "hot spots" where FCLA molecules are concentrated can further boost the signal. labmanager.comlongdom.org
Chemical Enhancement Mechanisms:
Enzymatic Amplification: Coupling the FCLA reaction to an enzyme system, such as horseradish peroxidase (HRP), offers a powerful amplification pathway. researchgate.net The enzyme can catalyze a reaction that produces a large number of the reactive oxygen species that trigger the FCLA chemiluminescence, effectively creating a catalytic cascade that multiplies the signal from a single detection event.
Charge-Transfer Enhancement: This mechanism involves using substrate materials, such as certain semiconductor nanomaterials, that can facilitate charge transfer between the substrate and the FCLA molecule upon adsorption. omicsonline.org This charge transfer can place the FCLA molecule into a more favorable electronic state for the light-emitting reaction, thereby enhancing the chemiluminescence efficiency through a chemical, non-plasmonic route. longdom.orgomicsonline.org
Table 3: Comparison of Signal Enhancement Mechanisms for FCLA
Advancements in Miniaturized and Portable FCLA-Based Analytical Instrumentation
A major trend in analytical chemistry is the shift from large, centralized laboratory equipment to miniaturized, portable instruments for on-site and real-time analysis. detect-measure.comfiretechsh.comresearchgate.net This is particularly relevant for FCLA-based detection, with a focus on developing handheld devices for applications in environmental monitoring, food safety, and point-of-care diagnostics. numberanalytics.comrsc.org
Recent advances also include the use of smartphones as detectors. mdpi.com A simple, low-cost attachment containing the FCLA chemistry and a light-tight enclosure can be connected to a smartphone, whose camera acts as a highly sensitive light detector. scylla.ai This approach makes sophisticated analytical technology widely accessible and suitable for use in resource-limited settings. numberanalytics.com
Table 4: Evolution of FCLA Analytical Instrumentation
FCLA in Multiplexed Chemiluminescence Assays for Simultaneous Detection
There is a growing demand for assays that can detect multiple analytes simultaneously from a single sample. This multiplexed approach improves diagnostic accuracy, increases efficiency, and reduces costs. FCLA is well-suited for integration into multiplexed platforms, particularly in formats like lateral flow immunoassays (LFIAs).
Several strategies are being developed to achieve multiplexing with chemiluminescence:
Spatial Separation: This is the most common method, where a test strip contains multiple distinct test lines. Each line is functionalized with a different capture antibody specific to a particular analyte. When the sample flows along the strip, analytes are captured at their respective lines, and the subsequent addition of an FCLA-based detection reagent results in light emission at specific locations, indicating the presence of each analyte.
Signal Differentiation: This more advanced approach uses a single test zone but employs different labels that can be distinguished. For FCLA, this could involve using the aforementioned next-generation analogs that emit light at different colors. Alternatively, different enzyme labels could be used that react with distinct substrates to produce a signal, allowing for the simultaneous quantification of multiple targets.
These multiplexed assays are invaluable for complex diagnostics, such as differentiating between viral variants or screening for a panel of cancer biomarkers from a single blood sample.
Table 5: Example of a Hypothetical Multiplexed FCLA-Based LFIA
Q & A
Q. What is the underlying mechanism of FCLA in detecting reactive oxygen species (ROS) during chemiluminescence assays?
FCLA reacts selectively with singlet oxygen (¹O₂) and superoxide (O₂⁻•), generating light emission through a dioxetane intermediate. The probe's luminol-like structure undergoes oxidation upon ROS interaction, producing a chemiluminescent signal detectable at 532 nm. This reaction is linearly proportional to ROS concentration, making it suitable for real-time monitoring in biological systems .
Q. How can researchers optimize FCLA-based chemiluminescence assays to improve sensitivity for singlet oxygen detection?
Sensitivity can be enhanced by:
Q. What factors influence the stability of FCLA in biological matrices, and how can degradation be mitigated?
FCLA stability is affected by temperature, pH, and endogenous antioxidants. To mitigate degradation:
- Store FCLA in lyophilized form at -20°C and reconstitute fresh before use.
- Include protease inhibitors in cell lysates to prevent enzymatic cleavage .
Advanced Research Questions
Q. What advanced methodologies can amplify FCLA-derived chemiluminescence signals in low-concentration ROS environments?
- Metal-Enhanced Chemiluminescence (MEC): Silver nanoparticles or thin films amplify signals by coupling FCLA emission with surface plasmons, achieving up to 85-fold intensity increases .
- Microwave-Triggered MEC (MT-MEC): Low-power microwaves accelerate reaction kinetics, reducing detection time from minutes to seconds while enhancing photon yield .
Q. How do researchers address conflicting data when using FCLA to differentiate between singlet oxygen and superoxide in complex biological systems?
- Dual-Probe Systems: Pair FCLA with ROS-specific probes (e.g., hydroethidine for O₂⁻•) to isolate signals .
- Inhibitor Studies: Use scavengers like sodium azide (¹O₂ inhibitor) or superoxide dismutase (O₂⁻• quencher) to validate contributions .
Q. What experimental design considerations are critical for integrating FCLA-based chemiluminescence with microfluidic platforms for real-time ROS monitoring?
- Fluidic Protocol: Optimize reagent mixing rates to prevent signal quenching in microchannels.
- Photon Collection: Use fiber-optic sensors aligned with detection chambers to maximize signal capture .
Q. How can FCLA chemiluminescence kinetics be quantitatively correlated with therapeutic outcomes in photodynamic therapy (PDT) research?
- Dose-Response Models: Correlate total photon counts with irradiation fluence rates (e.g., 50–200 mW/cm²) to establish therapeutic thresholds.
- Normalization: Express CL intensity relative to control samples without photosensitizers to account for background ROS .
Q. What computational models resolve background interference in FCLA-based in vivo chemiluminescence measurements?
- Real-Time Correction: Apply the factor (initial/final probe concentration) to adjust for probe depletion .
- Machine Learning: Train algorithms to distinguish FCLA emission from autofluorescence using spectral deconvolution .
Data Contradiction Analysis
Q. How should researchers interpret discrepancies between FCLA chemiluminescence and fluorescence-based ROS assays?
- Temporal Resolution: FCLA provides real-time ROS snapshots, whereas fluorescence probes (e.g., DCFH-DA) accumulate signals over time, leading to divergence in acute vs. chronic ROS exposure .
- Spatial Localization: FCLA detects extracellular ROS, while cell-permeable dyes measure intracellular pools, necessitating compartment-specific validation .
Methodological Tables
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Detection Wavelength | 532 nm | |
| pH Range | 8.0–9.0 | |
| Signal Enhancers | HRP, Quantum Dots | |
| Microwave Exposure (MT-MEC) | 10 sec pulses at 20% power |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
